![molecular formula C11H20O B13478866 (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13478866.png)
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol is a bicyclic compound with a unique structure that includes a hydroxyl group and multiple methyl groups. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol typically involves the use of specific starting materials and catalysts. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a Lewis acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s rigid bicyclic structure also allows it to fit into specific binding sites, modulating biological pathways and processes.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar bicyclic structure but different functional groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with a comparable structure used in flexible plastic articles.
Uniqueness
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry and the presence of multiple methyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring precise molecular interactions and stability.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(3,7-8)11(9,4)12/h8,12H,5-7H2,1-4H3/t8-,10+,11+/m1/s1 |
InChIキー |
AJVKAPQCJKEUSG-MIMYLULJSA-N |
異性体SMILES |
C[C@]12CC[C@H](C1)C([C@]2(C)O)(C)C |
正規SMILES |
CC1(C2CCC(C2)(C1(C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



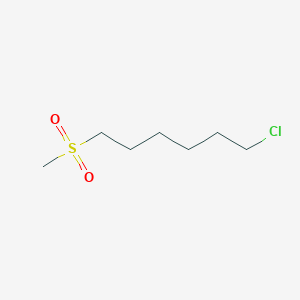

![3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13478804.png)
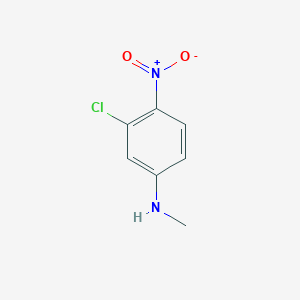
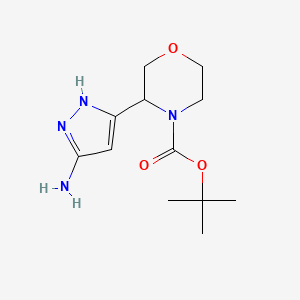
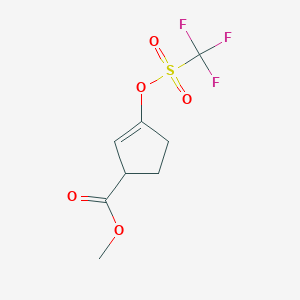

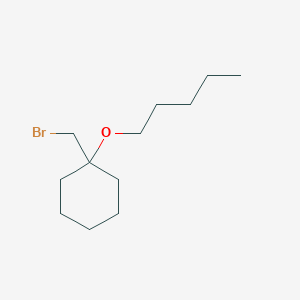
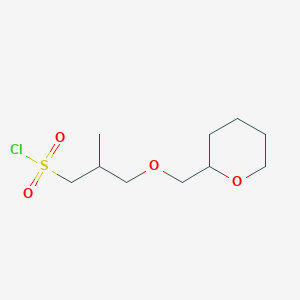
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B13478838.png)
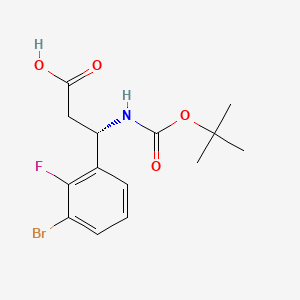
![6-Thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13478854.png)

